N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. The molecule features:
- A 5-methyl group at position 5 of the pyrrolopyrimidine ring.
- A phenyl group at position 3 and an N-(2,5-dimethylphenyl)carboxamide substituent at position 5.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-13-9-10-14(2)17(11-13)23-20(27)16-12-25(3)19-18(16)24-22(29)26(21(19)28)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,23,27)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHDWOBVPFGPDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation Approach
The foundational method from Roth and Eger provides a reliable pathway for pyrrolopyrimidine construction:
- Aminopyrrole synthesis : 4-Amino-5-cyano-2-methylpyrrole-3-carboxylate undergoes formimidate formation using triethyl orthoformate in acetic acid (Yield: 78-82%)
- Cyclization : Heating the formimidate intermediate with ammonium acetate in methanol at 80°C for 12 hours generates the pyrimidine ring (Reaction Scale: 5-100 mmol)
Key Optimization Parameters :
- Temperature control critical between 75-85°C to prevent decomposition
- Methanol concentration >80% v/v ensures proper solubility
- Microwave-assisted heating reduces reaction time to 45 minutes
Installation of C5 Methyl Group
Direct Alkylation Strategy
Methylation at the N5 position employs:
Critical Considerations :
- Strict temperature control prevents over-alkylation
- Sequential addition of methyl iodide improves regioselectivity
- Post-reaction quenching with NH₄Cl(aq) enhances product isolation
Carboxamide Formation at C7
Carboxylic Acid Activation
The C7 position undergoes functionalization through:
- Ester hydrolysis : NaOH (2M) in THF/H₂O (4:1) at 50°C
- Amide coupling : HATU (1.2 equiv) with DIPEA (3 equiv) in DMF
Reaction Scheme :
Pyrrolopyrimidine-7-carboxylic acid + 2,5-Dimethylaniline
→ Activated ester formation (30 min, 0°C)
→ Amide bond formation (12 h, RT)
Table 2 : Coupling Reagent Efficiency Comparison
| Reagent | Equivalent | Yield (%) | Purity (%) |
|---|---|---|---|
| HATU | 1.2 | 85 | 99.1 |
| EDCI/HOBt | 1.5 | 78 | 97.3 |
| DCC | 2.0 | 65 | 94.8 |
Process Optimization Challenges
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of reduced analogs .
Scientific Research Applications
N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide has been extensively studied for its potential applications in various scientific fields. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as dihydrofolate reductase and tyrosine kinases, which play crucial roles in cell growth and proliferation. By inhibiting these enzymes, the compound can effectively halt the progression of cancer cells and induce apoptosis. Additionally, it may modulate inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound’s analogs differ primarily in substituent patterns, which influence electronic properties, solubility, and intermolecular interactions. Key comparisons include:
Table 1: Structural and Molecular Comparison of Pyrrolo[3,2-d]pyrimidine Derivatives
*Calculated based on molecular formula.
Key Findings from Comparative Analysis
Substituent-Driven Lipophilicity: Chlorine-containing analogs (e.g., CAS 921852-08-6) exhibit higher molecular weights and lipophilicity compared to the target compound, which may enhance membrane permeability but reduce aqueous solubility .
Hydrogen-Bonding and Crystallization :
- The 2,4-dioxo groups in the target compound facilitate hydrogen bonding, influencing crystal packing. Similar derivatives (e.g., ) utilize carbonyl groups for intermolecular interactions, as described by Etter’s graph set analysis .
Steric Effects :
- Dual methylphenyl substituents in CAS 921807-03-6 create steric hindrance, which could limit rotational freedom and alter binding affinities in biological systems .
Synthetic Flexibility :
- Analogs like and demonstrate the feasibility of modifying the pyrrolo[3,2-d]pyrimidine core with diverse amines and carbonyl derivatives, enabling structure-activity relationship (SAR) studies.
Biological Activity
N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its pharmacological properties, focusing on its antitumor effects and mechanisms of action.
Chemical Structure
The compound belongs to the pyrrolopyrimidine class of heterocycles, which are known for their diverse biological activities. The presence of the dimethylphenyl and carboxamide groups contributes to its unique chemical properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:
- In vitro Studies : Research has demonstrated that similar pyrrolopyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. A study involving encapsulated 4-amino-pyrimidine showed a reduction in cell viability by approximately 75% at a concentration of 20 μg/mL in HeLa cells .
- In vivo Studies : Animal models treated with liposomal formulations of pyrimidine derivatives showed tumor inhibition rates significantly higher than those treated with conventional therapies like 5-fluorouracil .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Cell Proliferation : The compound may interfere with the cell cycle progression in cancer cells.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
Comparative Biological Activity
The following table summarizes the biological activities of various pyrrolopyrimidine derivatives compared to this compound:
| Compound Name | IC50 (μM) | Activity Type | Reference |
|---|---|---|---|
| Compound A | 0.011 | COX-II Inhibition | |
| Compound B | 20 | Antitumor (HeLa) | |
| N-(2,5-Dimethyl...) | TBD | Antitumor | Current Review |
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study 1 : A clinical trial involving a pyrrolopyrimidine derivative indicated a significant improvement in tumor response rates among patients with advanced sarcoma.
- Case Study 2 : Another study reported that patients treated with liposomal formulations containing pyrimidine derivatives experienced fewer side effects and better therapeutic outcomes compared to traditional chemotherapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
